2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-ethyl-N-(m-tolyl)acetamide
Description
BenchChem offers high-quality 2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-ethyl-N-(m-tolyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-ethyl-N-(m-tolyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[(4-butyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-ethyl-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S2/c1-4-6-14-25-19-12-7-8-13-20(19)30(27,28)23-22(25)29-16-21(26)24(5-2)18-11-9-10-17(3)15-18/h7-13,15H,4-6,14,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHIYFLWGYGBZEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)N(CC)C3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as 2-[(4-butyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-ethyl-N-(3-methylphenyl)acetamide, is a derivative of the 1,2,4-benzothiadiazine-1,1-dioxide ring.
Mode of Action
It’s worth noting that the functional groups attached to the 1,2,4-benzothiadiazine-1,1-dioxide ring are responsible for its activity. For instance, a series of 3-(1,1-dioxo-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinones were reported to act as HCV polymerase inhibitors.
Biological Activity
The compound 2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-ethyl-N-(m-tolyl)acetamide (CAS Number: 892362-66-2) is a complex organic molecule that has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, potential applications, and relevant research findings.
Molecular Details
| Property | Value |
|---|---|
| Molecular Formula | C22H27N3O3S2 |
| Molecular Weight | 445.6 g/mol |
| CAS Number | 892362-66-2 |
The compound features a benzo[e][1,2,4]thiadiazine core linked to an acetamide group, which contributes to its pharmacological properties. The presence of the butyl group and the m-tolyl substituent enhances its lipophilicity, potentially improving bioavailability.
Antimicrobial Properties
Research indicates that compounds related to the thiadiazine class exhibit significant antimicrobial activity . For instance, derivatives of 2-amino-1,3,4-thiadiazole have shown promising results against various pathogens. The unique structure of this compound suggests potential effectiveness against both bacterial and fungal strains.
Anti-inflammatory Effects
Studies on similar compounds have indicated that they may inhibit pathways involved in inflammation. The interaction of 2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-ethyl-N-(m-tolyl)acetamide with specific receptors involved in inflammatory responses could lead to therapeutic applications in treating chronic inflammatory diseases.
The mechanism of action for this compound is likely related to its ability to interact with various enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor for specific targets like MRGPRX2, which is implicated in pain and itch signaling pathways.
Synthesis Methods
The synthesis of 2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-ethyl-N-(m-tolyl)acetamide typically involves multi-step organic reactions. Key steps include:
- Formation of the Thiadiazine Core : This involves the reaction of appropriate precursors under controlled conditions to yield the dioxido-thiadiazine structure.
- Thiol Group Introduction : The thiol group is introduced through nucleophilic substitution reactions.
- Acetamide Functionalization : The final step involves attaching the N-ethyl-N-(m-tolyl)acetamide moiety through acylation reactions.
Careful optimization of reaction conditions is crucial to achieve high yields and purity.
Study on Anticancer Activity
A study focusing on benzothiadiazine derivatives demonstrated that compounds with similar structural features exhibited significant anticancer activity. Quantitative structure–activity relationship (QSAR) studies indicated that modifications in substituents could enhance efficacy against cancer cell lines .
Interaction Studies
Research has highlighted the importance of interaction studies to understand how this compound behaves in biological systems. Compounds with related structures were found to inhibit specific enzymes involved in metabolic pathways associated with disease processes .
Comparative Analysis
A comparative analysis of structurally similar compounds reveals:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-butylbenzothiazole)-acetamide | Benzothiazole ring | Antitumor activity |
| 5-(4-chlorophenyl)-2-amino-thiazole | Thiazole ring | Antibacterial properties |
| 2-amino-5-benzylthiazole | Thiazole with benzyl substitution | Antioxidant activity |
The unique combination of the benzo[e][1,2,4]thiadiazin core with the acetamide group provides distinct biological properties not fully replicated in other similar compounds.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-ethyl-N-(m-tolyl)acetamide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from precursor molecules like benzo[e][1,2,4]thiadiazine derivatives. Key steps include thioether formation via nucleophilic substitution and subsequent acetamide coupling. Optimization focuses on catalysts (e.g., carbodiimides for amide bond formation) and solvent selection (e.g., dichloromethane for improved solubility). Reaction temperatures (e.g., 273 K for intermediate stabilization) and purification methods (e.g., ethanol recrystallization) are critical for yield enhancement .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent connectivity and stereochemistry. Infrared (IR) spectroscopy identifies functional groups like sulfonamide (S=O stretches at ~1150–1300 cm⁻¹). X-ray crystallography resolves 3D molecular geometry and intermolecular interactions (e.g., hydrogen bonding, π-π stacking). Elemental analysis validates purity (>95%), while mass spectrometry (MS) confirms molecular weight .
Q. How is the compound screened for initial biological activity, and what are common assay models?
- Methodological Answer : In vitro assays evaluate antimicrobial activity (e.g., against E. coli or S. aureus via broth microdilution) and anticancer potential (e.g., MTT assays on cancer cell lines). Dose-response curves and IC₅₀ values are calculated. Parallel toxicity screening using healthy cell lines (e.g., HEK293) ensures selectivity. Structural analogs with modified substituents (e.g., halogen or methyl groups) are tested to establish preliminary structure-activity relationships (SAR) .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The thiadiazine sulfur’s nucleophilicity is influenced by the electron-withdrawing sulfonyl group, which polarizes the C–S bond. Density Functional Theory (DFT) calculations model transition states to predict regioselectivity. Solvent effects (e.g., polar aprotic solvents like DMF stabilize intermediates) and leaving group ability (e.g., chloride vs. bromide) are analyzed via kinetic studies. Isotopic labeling (³⁵S) tracks reaction pathways .
Q. How can contradictions between computational predictions and experimental crystallographic data be resolved?
- Methodological Answer : Discrepancies in bond angles or dihedral planes (e.g., benzothiazole vs. benzene ring orientation) arise from crystal packing forces not accounted for in gas-phase DFT models. Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) simulations incorporate solvation and lattice effects. Rietveld refinement of powder XRD data validates computational adjustments. Comparative studies with derivatives (e.g., 4-chloro analogs) isolate electronic vs. steric influences .
Q. What strategies optimize the compound’s pharmacokinetic properties, such as solubility and metabolic stability?
- Methodological Answer : Salt formation (e.g., hydrochloride salts) or co-solvent systems (PEG-400/water) enhance aqueous solubility. Prodrug approaches (e.g., esterification of acetamide) improve bioavailability. Cytochrome P450 inhibition assays identify metabolic hotspots; fluorination at specific positions (e.g., m-tolyl group) blocks oxidative degradation. LogP values are tuned via substituent modification (e.g., replacing butyl with hydrophilic chains) .
Q. How do structural modifications impact binding affinity in target proteins?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and Molecular Dynamics (MD) simulations map interactions with biological targets (e.g., DNA topoisomerase II). Free Energy Perturbation (FEP) calculations quantify ΔΔG changes upon substituent variation (e.g., ethyl to propyl groups). Crystallographic fragment screening identifies key binding motifs, validated by Surface Plasmon Resonance (SPR) for affinity measurements .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
